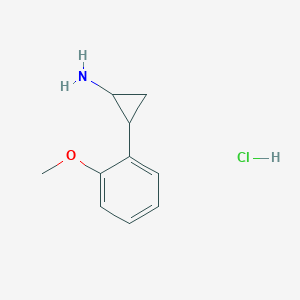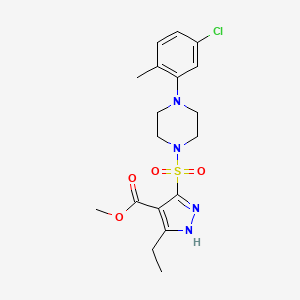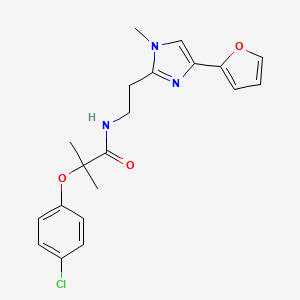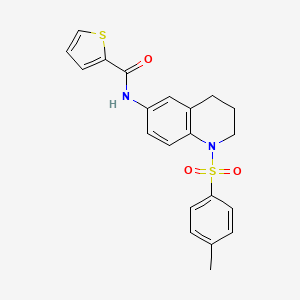![molecular formula C20H16N4O3S B2581678 Ethyl 5-(2-phenylthiazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396678-86-6](/img/structure/B2581678.png)
Ethyl 5-(2-phenylthiazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Ethyl 5-(2-phenylthiazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate” is a complex organic molecule that contains several interesting functional groups. It has a pyrazolo[1,5-a]pyridine core, which is a type of nitrogen-containing heterocycle. This core is substituted with an ethyl carboxylate group, a phenylthiazole group, and a carboxamido group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-a]pyridine core would likely contribute to the rigidity of the molecule, while the various substituents could influence its overall shape and electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Factors such as the size and shape of the molecule, the types of functional groups present, and the overall charge distribution could all influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- A study described the synthesis of ethyl 5-amino-3-phenyl-1H-pyrazole-4-carboxylate and its derivatives, indicating its potential for further chemical modifications and applications in creating new chemical entities (Ghozlan, Abdelrazek, Mohammed, & Azmy, 2014).
- Another research effort focused on the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, highlighting the compound's versatility in generating novel structures with potential biological activities (Hebishy, Salama, & Elgemeie, 2020).
Structural and Spectral Analysis
- Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was studied for its structural and electronic properties, providing insights into its molecular geometry and electronic structure-property relationships (Viveka et al., 2016).
Biological Activity and Applications
- New synthesis routes for pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives were explored, demonstrating significant antiviral activities against the H5N1 influenza virus, suggesting potential for antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).
- The synthesis and enzymatic activity of pyrazolopyrimidinyl keto-esters were investigated, showing effects on cellobiase reactivity, indicating potential applications in enzyme modulation and therapeutic uses (Abd & Awas, 2008).
Antimicrobial and Antitumor Applications
- Certain mercapto-and aminopyrimidine derivatives were synthesized and evaluated for their antimicrobial activity, showcasing the therapeutic potential of such compounds in treating microbial infections (El-kerdawy et al., 1990).
- Novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives were synthesized and assessed as anti-tumor agents, providing a new avenue for cancer treatment research (Nassar, Atta-Allah, & Elgazwy, 2015).
Mecanismo De Acción
Direcciones Futuras
Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given its complex structure and the presence of several functional groups that are often found in bioactive compounds .
Propiedades
IUPAC Name |
ethyl 5-[(2-phenyl-1,3-thiazole-4-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-2-27-20(26)15-11-21-24-9-8-14(10-17(15)24)22-18(25)16-12-28-19(23-16)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUHRVMMACTEIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-phenylthiazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-Allyl-5-(benzothiazol-2-ylsulfanylmethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-pyridin-3-ylmethyl-acetamide](/img/structure/B2581597.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate](/img/structure/B2581598.png)



![[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxyoxan-2-yl]methyl acetate](/img/structure/B2581603.png)



![N~5~-(3-ethylphenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2581610.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2581612.png)
![ethyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2581616.png)
![6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2581617.png)